2-(Furan-3-yl)pyrrolidine-1-carbaldehyde

Description

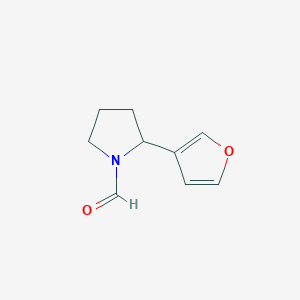

2-(Furan-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound featuring a pyrrolidine ring (a five-membered secondary amine) substituted at the 2-position with a furan-3-yl group and a formyl (-CHO) functional group at the 1-position. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their conformational rigidity and ability to act as bioisosteres for peptide bonds. This compound’s structural hybridity makes it a candidate for applications in asymmetric catalysis, drug discovery, or as a precursor for complex organic syntheses .

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-(furan-3-yl)pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C9H11NO2/c11-7-10-4-1-2-9(10)8-3-5-12-6-8/h3,5-7,9H,1-2,4H2 |

InChI Key |

YJLMAZRFEXGXJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C=O)C2=COC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)pyrrolidine-1-carbaldehyde typically involves the formation of the pyrrolidine ring followed by the introduction of the furan ring and the aldehyde group. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, in the presence of a dehydrating agent. The furan ring can be introduced through a variety of methods, including the use of furan derivatives in cycloaddition reactions. The aldehyde group is typically introduced via oxidation of a primary alcohol or through formylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and other electrophiles.

Major Products Formed

Oxidation: 2-(Furan-3-yl)pyrrolidine-1-carboxylic acid.

Reduction: 2-(Furan-3-yl)pyrrolidine-1-methanol.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

2-(Furan-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)pyrrolidine-1-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-(Furan-3-yl)pyrrolidine-1-carbaldehyde, we compare it with structurally analogous compounds, focusing on substituent effects , synthetic methodologies , and reactivity profiles .

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects :

- The furan-3-yl group in the target compound provides electron-rich aromaticity, contrasting with the electron-deficient pyridine in 3-(Pyridin-2-yl)pyrrolidine-1-carboxamide. This difference influences nucleophilic reactivity at the aldehyde group.

- Compared to thiophene (in 1-(Thiophen-2-yl)pyrrolidine-2-carboxylic acid), furan exhibits lower sulfur-mediated stability but higher oxidative susceptibility .

Synthetic Complexity :

- The synthesis of this compound may leverage catalytic methods similar to those used for pyrazole derivatives (e.g., Fe₂O₃@SiO₂/In₂O₃ catalysts for allylidene intermediates) . However, its aldehyde group requires careful protection-deprotection strategies to avoid side reactions.

Biological Relevance :

- Unlike Liriodendrin—a glycosylated lignan with demonstrated neuroprotective effects—the target compound lacks glycosidic linkages but shares furan-based motifs that could interact with biological targets via hydrophobic or π-stacking interactions .

Thermodynamic Properties :

- Preliminary computational models suggest that the aldehyde group in this compound increases polarity (logP ≈ 1.2) compared to its carboxylic acid analogs (logP ≈ 0.5), impacting solubility and membrane permeability.

Biological Activity

2-(Furan-3-yl)pyrrolidine-1-carbaldehyde is an organic compound characterized by a pyrrolidine ring, a furan moiety, and an aldehyde functional group. Its unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including potential therapeutic effects, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The combination of the furan and pyrrolidine rings contributes to its diverse chemical reactivity and potential interactions with biological targets.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits interactions with various biological targets, including enzymes and receptors. These interactions may modulate metabolic pathways, making the compound a subject of interest for therapeutic research.

- Enzyme Interaction : The compound may act as a ligand for specific proteins, influencing their activity in metabolic processes.

- Receptor Modulation : Its structural features allow it to potentially bind to receptors involved in various signaling pathways.

Therapeutic Potential

Research indicates that this compound may possess:

- Anti-inflammatory properties : Similar compounds have shown effectiveness in reducing inflammation.

- Anticancer activity : Its structural analogs have demonstrated antiproliferative effects against various cancer cell lines.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Quinolin-3-yl)pyrrolidine-1-carbaldehyde | Contains a quinoline ring | Exhibits distinct biological activity due to quinoline's properties |

| Benzyl 2-(furan-2-yl)pyrrolidine-1-carboxylate | Carboxylate group instead of aldehyde | Different reactivity profile due to the presence of carboxylate group |

| 5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan | Hydroxymethyl-substituted pyrrolidine | Focus on potential applications related to hydroxymethyl functionality |

In Vitro Studies

In vitro studies have been crucial in elucidating the mechanisms of action for this compound. For instance:

- Antiproliferative Activity : Research shows that derivatives with similar structures exhibit significant antiproliferative potency against wild-type and drug-resistant tumor cell lines .

Pharmacological Evaluations

Studies have also focused on pharmacokinetic parameters and bioactivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.